molecular formula C8H18Be B14709380 Bis(isobutyl)beryllium CAS No. 20841-12-7

Bis(isobutyl)beryllium

Cat. No.: B14709380
CAS No.: 20841-12-7
M. Wt: 123.24 g/mol
InChI Key: SIRCTCCLTBGAIH-UHFFFAOYSA-N
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Description

Bis(isobutyl)beryllium is an organometallic compound with the chemical formula (C₄H₉)₂Be It is a member of the beryllium alkyl family, where beryllium is bonded to two isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(isobutyl)beryllium can be synthesized through an exchange reaction between diethylberyllium and tri-isobutylborane. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Be(C₂H₅)₂+2(i-C₄H₉)₃BBe(i-C₄H₉)₂+2(C₂H₅)₃B\text{Be(C₂H₅)₂} + 2 \text{(i-C₄H₉)₃B} \rightarrow \text{Be(i-C₄H₉)₂} + 2 \text{(C₂H₅)₃B} Be(C₂H₅)₂+2(i-C₄H₉)₃B→Be(i-C₄H₉)₂+2(C₂H₅)₃B

The reaction is carried out in a solvent such as benzene or toluene, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as laboratory preparation, with additional steps for scaling up and ensuring purity. The use of specialized equipment to handle the reactive nature of beryllium compounds is essential.

Chemical Reactions Analysis

Types of Reactions

Bis(isobutyl)beryllium undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form beryllium oxide.

    Hydrolysis: Reacts with water to form beryllium hydroxide and isobutyl alcohol.

    Substitution: Can undergo substitution reactions with halogens to form beryllium halides.

Common Reagents and Conditions

    Oxidation: Requires exposure to air or oxygen at elevated temperatures.

    Hydrolysis: Occurs readily with water or moisture in the air.

    Substitution: Typically involves halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Beryllium oxide (BeO)

    Hydrolysis: Beryllium hydroxide (Be(OH)₂) and isobutyl alcohol (C₄H₉OH)

    Substitution: Beryllium halides (BeX₂, where X = Cl, Br)

Scientific Research Applications

Bis(isobutyl)beryllium has several applications in scientific research:

    Catalysis: Used as a catalyst in organic synthesis reactions due to its ability to activate small molecules.

    Materials Science: Investigated for its potential in creating beryllium-containing materials with unique properties.

    Organometallic Chemistry: Studied for its reactivity and bonding characteristics, contributing to the understanding of beryllium chemistry.

Mechanism of Action

The mechanism by which bis(isobutyl)beryllium exerts its effects involves the interaction of the beryllium center with various substrates. The beryllium atom, being electron-deficient, can coordinate with electron-rich species, facilitating reactions such as polymerization and hydrogenation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Diethylberyllium (Be(C₂H₅)₂): Similar in structure but with ethyl groups instead of isobutyl groups.

    Dineopentylberyllium (Be(C₅H₁₁)₂): Contains neopentyl groups, offering different steric and electronic properties.

    Bis(trimethylsilylmethyl)beryllium (Be(CH₂SiMe₃)₂): Features trimethylsilylmethyl groups, providing unique reactivity.

Uniqueness

Bis(isobutyl)beryllium is unique due to the presence of isobutyl groups, which impart specific steric and electronic effects that influence its reactivity and applications. The bulkiness of the isobutyl groups can affect the compound’s stability and its interactions with other molecules, making it distinct from other beryllium alkyls.

Properties

CAS No.

20841-12-7

Molecular Formula

C8H18Be

Molecular Weight

123.24 g/mol

IUPAC Name

beryllium;2-methanidylpropane

InChI

InChI=1S/2C4H9.Be/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2

InChI Key

SIRCTCCLTBGAIH-UHFFFAOYSA-N

Canonical SMILES

[Be+2].CC(C)[CH2-].CC(C)[CH2-]

Origin of Product

United States

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